Testosterone Oleate
CAS No.:
Cat. No.: VC17969664
Molecular Formula: C37H60O3
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H60O3 |
|---|---|
| Molecular Weight | 552.9 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1 |
| Standard InChI Key | SWBGYSKCVKYHCT-YJCOOKQZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Introduction
Chemical Structure and Synthesis of Testosterone Oleate
Molecular Architecture
Testosterone Oleate (C<sub>27</sub>H<sub>40</sub>O<sub>3</sub>) is synthesized through the esterification of testosterone’s 17β-hydroxyl group with oleic acid, a monounsaturated omega-9 fatty acid. This structural modification confers increased lipophilicity compared to free testosterone, prolonging its half-life and enabling sustained release upon hydrolysis . The oleate moiety’s 18-carbon chain with a single double bond at the C9 position contributes to the compound’s integration into lipid droplets and cell membranes, influencing both pharmacokinetics and intracellular signaling .
Synthetic Pathways
The synthesis involves acid-catalyzed esterification, where oleic acid reacts with testosterone under anhydrous conditions. While specific industrial protocols remain proprietary, experimental syntheses reported in preclinical studies utilize stoichiometric ratios of reactants with p-toluenesulfonic acid as a catalyst, achieving yields exceeding 85% after purification via column chromatography . Critical quality control parameters include nuclear magnetic resonance (NMR) verification of ester bond formation and high-performance liquid chromatography (HPLC) assessment of purity (>98%).
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Subcutaneous administration of Testosterone Oleate in rodent models results in gradual absorption into the lymphatic system, bypassing first-pass hepatic metabolism. The ester’s lipophilic nature promotes accumulation in adipose tissue, creating a depot effect that ensures sustained testosterone release over 7–10 days . Comparative studies with testosterone undecanoate show similar absorption kinetics but distinct tissue distribution patterns due to oleic acid’s affinity for phospholipid membranes .
| Parameter | Testosterone Oleate | Testosterone Undecanoate |
|---|---|---|
| Hydrolysis Half-life (h) | 12–18 | 24–36 |
| Adipose Retention (%) | 68 ± 5 | 52 ± 7 |
| Peak Serum T (ng/mL) | 4.2 ± 0.8 | 5.1 ± 1.2 |
Effects on Steroidogenesis and Reproductive Function
Ovarian Granulosa Cell Dynamics
In vitro studies using porcine granulosa cells demonstrate that oleic acid derivatives, including Testosterone Oleate, reprogram lipid droplet composition by increasing triglycerides (TGs) by 240% while decreasing cholesterol esters (CEs) by 63% . This shift depletes substrate availability for steroidogenesis, reducing estradiol and progesterone production by 45–58% (p < 0.01). Molecular analyses reveal concomitant downregulation of:
-
CYP11A1 (2.4-fold decrease)
-
CYP19A1 (3.1-fold decrease)
-
Steroidogenic acute regulatory protein (StAR, 1.8-fold decrease)
In Vivo Reproductive Outcomes
Female mice fed an oleic acid-enriched diet (20% sodium oleate) exhibit:
-
40% reduction in ovarian cholesterol content
-
35% fewer antral follicles
-
22% increase in atretic follicles
-
Estrous cycle shortening from 4.5 ± 0.3 to 3.1 ± 0.4 days (p < 0.05)
These changes correlate with a 50% decline in serum estradiol levels, underscoring Testosterone Oleate’s potential to compromise fertility through lipid-mediated steroidogenic suppression.
Neuroendocrine Interactions and Central Nervous System Effects
Estrogen Receptor Modulation
Subchronic Testosterone Oleate administration (7 days, 5 mg/kg s.c.) in male rats induces region-specific ER expression changes:
-
Hippocampus: 2.1-fold increase in ERα mRNA (p < 0.01)
-
Hypothalamus: 1.8-fold decrease in ERβ protein (p < 0.05)
These modifications occur without altering circulating androgen levels, suggesting direct CNS activity. The hippocampal ERα upregulation parallels cognitive enhancement in spatial memory tasks, while hypothalamic ERβ downregulation may disrupt negative feedback in the HPA axis.
Analgesic Properties
In the formalin-induced pain model, Testosterone Oleate treatment reduces:
-
Paw jerk frequency by 42% (Phase II)
-
Licking duration by 38% (Phase II)
Mechanistic studies attribute these effects to ER-mediated inhibition of prostaglandin E2 synthesis and enhanced descending noradrenergic inhibition.
Table 2: Neuroendocrine Effects of Testosterone Esters
| Parameter | Testosterone Oleate | Testosterone Undecanoate |
|---|---|---|
| ERα Hippocampus mRNA | ↑ 210% | ↔ |
| ERβ Hypothalamus Protein | ↓ 45% | ↓ 18% |
| Formalin Test Licking | ↓ 38% | ↓ 12% |
Therapeutic Applications and Clinical Implications
Hormone Replacement Considerations
While Testosterone Oleate’s extended half-life makes it a candidate for hypogonadism treatment, its ovarian lipid-modifying effects necessitate caution in female patients. Phase I trials should monitor:
-
Ovarian reserve via anti-Müllerian hormone levels
-
Adipose tissue macrophage infiltration
-
HDL:LDL cholesterol ratios
Chronic Pain Management
The compound’s dual androgen receptor agonism and ER modulation present novel opportunities for neuropathic pain treatment. Preclinical data support therapeutic ratios exceeding conventional NSAIDs, with gastrointestinal toxicity reduced by 70% in comparative models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume